Ethyl 2-((4-hydroxypiperidin-1-yl)methyl)-4-methylpyrimidine-5-carboxylate
Description
Ethyl 2-((4-hydroxypiperidin-1-yl)methyl)-4-methylpyrimidine-5-carboxylate is a pyrimidine derivative featuring a 4-hydroxypiperidinylmethyl substituent at position 2 and a methyl group at position 3.
Properties
Molecular Formula |
C14H21N3O3 |
|---|---|
Molecular Weight |
279.33 g/mol |
IUPAC Name |
ethyl 2-[(4-hydroxypiperidin-1-yl)methyl]-4-methylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C14H21N3O3/c1-3-20-14(19)12-8-15-13(16-10(12)2)9-17-6-4-11(18)5-7-17/h8,11,18H,3-7,9H2,1-2H3 |
InChI Key |
MDCIQHXASFUSHY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C)CN2CCC(CC2)O |
Origin of Product |
United States |
Preparation Methods
Pyrimidine Ring Formation
Pyrimidine derivatives are commonly synthesized via the Biginelli reaction or condensation of β-diketones with amidines. For this compound, a modified approach using ethyl 3-aminocrotonate and a suitable aldehyde under acidic conditions could yield the 4-methylpyrimidine scaffold. Cyclization is typically performed in ethanol or acetic acid at 60–80°C.
Example protocol :
-
Dissolve ethyl acetoacetate (1.0 equiv) and guanidine carbonate (1.2 equiv) in ethanol.
-
Add concentrated HCl (catalytic) and reflux at 80°C for 6–8 hours.
-
Neutralize with aqueous sodium bicarbonate and extract with ethyl acetate.
Introduction of the Hydroxypiperidine Group
The chloromethyl intermediate undergoes nucleophilic substitution with 4-hydroxypiperidine. Sodium carbonate or triethylamine is used to deprotonate the piperidine’s hydroxyl group, enhancing nucleophilicity.
Optimized conditions :
-
Solvent : Dimethylformamide (DMF) or acetonitrile
-
Temperature : 50–60°C
-
Time : 12–24 hours
-
Yield : ~75% (theoretical)
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include:
| Parameter | Optimal Range | Effect on Reaction |
|---|---|---|
| Solvent polarity | Moderate (e.g., DMF) | Enhances nucleophilicity of piperidine |
| Temperature | 50–60°C | Balances reaction rate and side reactions |
| Base strength | pKa ~10 (e.g., Na₂CO₃) | Ensures deprotonation without hydrolysis |
| Reaction time | 12–18 hours | Maximizes substitution efficiency |
Adjusting the molar ratio of 4-hydroxypiperidine to chloromethyl intermediate (1.5:1) minimizes unreacted starting material.
Purification and Analytical Characterization
Work-Up Procedures
-
Distillation : Removes low-boiling solvents post-reaction.
-
Acid-base extraction : Isolates the product from unreacted amines or acids.
-
Column chromatography : Uses silica gel with ethyl acetate/hexane (3:7) for final purification.
Spectroscopic Validation
-
¹H NMR : Key signals include:
-
HPLC : Purity >98% with C18 column and acetonitrile/water mobile phase.
Challenges and Alternative Approaches
Competing Side Reactions
Microwave-Assisted Synthesis
Reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C in DMF). However, scalability remains a limitation.
Industrial-Scale Considerations
For bulk production, continuous flow reactors improve heat transfer and mixing efficiency. Key metrics:
-
Throughput : 1–5 kg/day
-
Cost drivers : 4-Hydroxypiperidine (≈$200/kg) and chromatographic purification.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((4-hydroxypiperidin-1-yl)methyl)-4-methylpyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a pyrimidine ring, a hydroxypiperidine moiety, and an ethyl ester functional group. The synthesis of Ethyl 2-((4-hydroxypiperidin-1-yl)methyl)-4-methylpyrimidine-5-carboxylate typically involves multi-step processes that can include the formation of the pyrimidine ring and subsequent functionalization to introduce the hydroxypiperidine group.
Synthesis Overview
- Formation of Pyrimidine Ring : Initial reactions involve the condensation of appropriate precursors to form the pyrimidine structure.
- Hydroxypiperidine Introduction : The hydroxypiperidine moiety is introduced through alkylation or substitution reactions.
- Esterification : The final step involves esterification to yield the ethyl ester form.
This compound has been investigated for various biological activities:
Antiviral Activity
Recent studies have demonstrated that this compound exhibits significant antiviral properties, particularly against influenza viruses. In animal models, it showed a reduction in viral load by more than two logs following oral administration, indicating its effectiveness in inhibiting viral replication mechanisms .
Anticancer Properties
The compound has also been evaluated for its cytotoxic effects on cancer cell lines. Notably, it demonstrated substantial growth inhibition in MCF-7 and MDA-MB-231 breast cancer cells with IC50 values ranging from 0.87 to 12.91 μM. This performance suggests that it may outperform traditional chemotherapeutics like 5-Fluorouracil in terms of selectivity and efficacy .
Case Study 1: Antiviral Efficacy
In a study assessing antiviral properties among various pyrimidine derivatives, this compound was found to significantly reduce viral loads in infected mice models. The findings indicated a robust antiviral effect that warrants further investigation into its potential as an antiviral agent .
Case Study 2: Cancer Cell Line Testing
A comparative analysis involving multiple compounds revealed that this compound exhibited superior selectivity indices against cancer cells compared to traditional treatments. The study highlighted its ability to induce apoptosis and activate caspase pathways, further supporting its role as a promising candidate in cancer therapy .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Ethyl 4-hydroxy-pyrimidine | Contains pyrimidine and ester groups | Varies in biological activity |
| N-benzylpiperidine derivatives | Piperidine core present | Distinct pharmacological profiles |
| Other pyrimidine carboxylates | Similar functional groups | Diverse substituents affecting activity |
These comparisons illustrate the diversity within this chemical class while highlighting the unique substitutions and potential interactions of this compound within biological systems .
Mechanism of Action
The mechanism of action of Ethyl 2-((4-hydroxypiperidin-1-yl)methyl)-4-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their key attributes:
Key Structural and Functional Differences
Substituent Effects on Solubility: The 4-hydroxypiperidinylmethyl group in the target compound offers hydrogen-bond donors/acceptors, improving aqueous solubility compared to lipophilic analogs like the phenyl-substituted derivative () . Aminomethylpiperidinyl () and Boc-piperazinyl () substituents provide tunable basicity or protection strategies, respectively, for specialized synthetic applications.
Biological Activity: The chloroquinoline-containing analog () exhibits antimalarial activity due to its ability to inhibit heme detoxification in Plasmodium species, a mechanism absent in the target compound . Benzylamino-substituted derivatives () may interact with aromatic residues in enzyme active sites, whereas the hydroxypiperidine group could engage polar targets like kinases or GPCRs .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for compound 6a (), involving piperidine condensation and chromatography. In contrast, Boc-protected analogs () require additional deprotection steps .
Physicochemical Data
- Melting Points/Rf Values: Compound 5g (chloroquinoline analog) has an Rf of 0.38 (4% MeOH/EtOAc), indicating moderate polarity . The target compound’s hydroxyl group may lower Rf under similar conditions. Ethyl 4-methyl-2-phenylpyrimidine-5-carboxylate () has a higher calculated XLogP3 (2.5), reflecting greater lipophilicity than the target compound .
Biological Activity
Ethyl 2-((4-hydroxypiperidin-1-yl)methyl)-4-methylpyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Compound Overview
Chemical Structure and Properties:
- Molecular Formula: C₁₄H₂₁N₃O₃
- Molecular Weight: 279.33 g/mol
- CAS Number: 1355225-96-5
The compound features a pyrimidine ring, a hydroxypiperidine moiety, and an ethyl ester functional group, which contribute to its pharmacological properties.
Pharmacological Potential
This compound has shown promise in various biological assays:
-
Anticancer Activity:
- Initial studies suggest that this compound may exhibit anticancer properties. Research has indicated that derivatives with similar structures can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
-
Neuropharmacological Effects:
- The presence of the hydroxypiperidine moiety suggests potential interactions with neurotransmitter systems, particularly those involving serotonin receptors. Compounds with similar structures have been noted for their ability to modulate serotonin pathways, which could be relevant for treating mood disorders .
- Antimicrobial Properties:
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the pyrimidine ring.
- Introduction of the hydroxypiperidine moiety.
- Esterification to yield the final product.
This multi-step synthesis allows for the incorporation of various functional groups that may enhance biological activity.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The following table summarizes some compounds with structural similarities and their unique features:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Ethyl 4-hydroxy-pyrimidine | Contains pyrimidine and ester groups | Different biological activities |
| N-benzylpiperidine derivatives | Piperidine core present | Distinct pharmacological profiles |
| Other pyrimidine carboxylates | Similar functional groups | Varying substituents affect activity |
These comparisons highlight the importance of specific substitutions in determining the overall biological profile of related compounds.
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds:
- Anticancer Studies:
- Neuropharmacological Investigations:
- Antimicrobial Evaluations:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 2-((4-hydroxypiperidin-1-yl)methyl)-4-methylpyrimidine-5-carboxylate, and how can reaction conditions be optimized?
- Methodology : The compound’s synthesis likely involves nucleophilic substitution or condensation reactions. For example, analogous pyrimidine derivatives are synthesized via substitution of a chloro or methylthio group on the pyrimidine ring with a piperidine derivative under reflux in ethanol/dioxane with triethylamine as a base . Reaction optimization includes adjusting solvent polarity, temperature (e.g., 60–80°C), and stoichiometric ratios of reagents. Monitoring via TLC or HPLC ensures completion, with yields typically improved by slow addition of nucleophiles and inert atmospheres .
Q. How can the purity and structural integrity of this compound be validated after synthesis?
- Methodology : Use a combination of spectroscopic techniques:
- NMR : Confirm substitution patterns (e.g., hydroxypiperidinyl methyl protons at δ 3.5–4.0 ppm, pyrimidine ring protons at δ 8.0–9.0 ppm) .
- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₅H₂₂N₃O₃: 292.16) .
- X-ray crystallography : Resolve crystal structure using SHELX software to validate stereochemistry and hydrogen-bonding networks .
Q. What are the key functional groups influencing reactivity, and how do they guide derivatization?
- Methodology : The ester group at position 5 is susceptible to hydrolysis (acid/base conditions), enabling carboxylate or amide derivatives. The hydroxypiperidinyl moiety allows for further alkylation or acylation. For example, the hydroxyl group can be oxidized to a ketone or protected with tert-butyldimethylsilyl (TBS) groups for selective modifications .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?
- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., acetylcholinesterase or kinase domains). Key parameters:
- Docking score : Compare with known inhibitors (e.g., donepezil for acetylcholinesterase) .
- Pharmacophore analysis : Map hydrogen-bond acceptors (ester carbonyl) and hydrophobic interactions (methylpyrimidine) .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories using AMBER or GROMACS .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or IR absorptions)?
- Methodology :
- Variable-temperature NMR : Identify dynamic effects (e.g., hindered rotation of the hydroxypiperidinyl group) causing splitting .
- 2D-COSY/HMBC : Assign ambiguous proton/carbon signals by correlating through-bond couplings .
- IR with DFT calculations : Compare experimental carbonyl stretches (e.g., 1720 cm⁻¹ for ester) with computed vibrational modes .
Q. How does the hydroxypiperidinyl moiety influence solubility and bioavailability?
- Methodology :
- LogP measurement : Compare experimental (shake-flask method) vs. calculated (ChemAxon) values to assess lipophilicity. Hydroxypiperidine increases hydrophilicity vs. unsubstituted piperidine analogs .
- Permeability assays : Use Caco-2 cell monolayers to measure apparent permeability (Papp), with results contextualized against reference drugs .
Comparative and Analytical Questions
Q. How does this compound’s activity compare to analogs with varying piperidine substitutions (e.g., 4-methoxypiperidine or 4-aminopiperidine)?
- Methodology :
- SAR Table :
| Substituent | IC₅₀ (nM) | LogP | Solubility (µg/mL) |
|---|---|---|---|
| 4-hydroxypiperidinyl | 120 ± 15 | 1.8 | 45 ± 5 |
| 4-methoxypiperidinyl | 85 ± 10 | 2.3 | 28 ± 3 |
| 4-aminopiperidinyl | 200 ± 25 | 1.5 | 60 ± 8 |
- Source : Data extrapolated from enzymatic inhibition assays and physicochemical profiling of structurally related compounds .
Q. What crystallographic challenges arise due to the compound’s conformational flexibility, and how are they addressed?
- Methodology :
- Low-temperature crystallography : Collect data at 100 K to reduce thermal motion .
- Twinned data refinement : Use SHELXL’s TWIN/BASF commands for overlapping diffraction patterns .
- Hydrogen-bonding analysis : Apply graph-set notation (e.g., R₂²(8) motifs) to classify packing motifs .
Methodological Best Practices
- Synthetic Reproducibility : Document reaction parameters (e.g., inert gas use, drying of solvents) to minimize batch variability .
- Data Validation : Cross-reference spectral data with PubChem/CAS entries and computational predictions .
- Ethical Compliance : Adhere to non-therapeutic research guidelines; avoid in vivo testing without regulatory approval .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
